molecular formula C23H30O3 B12679939 Benzoic acid, 4-(pentyloxy)-, 4-pentylphenyl ester CAS No. 50649-49-5

Benzoic acid, 4-(pentyloxy)-, 4-pentylphenyl ester

Cat. No.: B12679939
CAS No.: 50649-49-5
M. Wt: 354.5 g/mol
InChI Key: NUPGDLXTNARSON-UHFFFAOYSA-N
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Description

4-n-Pentylphenol 4-n-pentyloxybenzoate is an organic compound that belongs to the class of alkylphenols and benzoates It is characterized by the presence of a pentyl group attached to the phenol ring and a pentyloxy group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Pentylphenol 4-n-pentyloxybenzoate typically involves the esterification of 4-n-pentylphenol with 4-n-pentyloxybenzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-n-Pentylphenol 4-n-pentyloxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-n-Pentylphenol 4-n-pentyloxybenzoate can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted aromatic compounds, depending on the nature of the electrophile.

Scientific Research Applications

4-n-Pentylphenol 4-n-pentyloxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the interactions of alkylphenols with biological systems.

    Industry: Used in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 4-n-Pentylphenol 4-n-pentyloxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the ester group can participate in hydrophobic interactions with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-n-Pentylphenol: Lacks the pentyloxybenzoate moiety, making it less versatile in terms of chemical reactivity.

    4-n-Pentyloxybenzoic Acid: Lacks the phenolic group, limiting its biological activity.

    4-n-Butylphenol 4-n-butyloxybenzoate: Similar structure but with a shorter alkyl chain, affecting its physical and chemical properties.

Uniqueness

4-n-Pentylphenol 4-n-pentyloxybenzoate is unique due to the presence of both the phenolic and ester groups, which confer a combination of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

50649-49-5

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

IUPAC Name

(4-pentylphenyl) 4-pentoxybenzoate

InChI

InChI=1S/C23H30O3/c1-3-5-7-9-19-10-14-22(15-11-19)26-23(24)20-12-16-21(17-13-20)25-18-8-6-4-2/h10-17H,3-9,18H2,1-2H3

InChI Key

NUPGDLXTNARSON-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCC

Origin of Product

United States

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